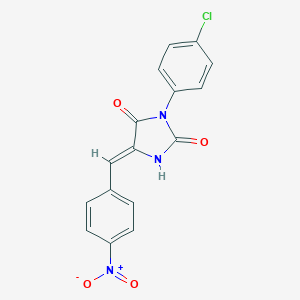![molecular formula C9H19NO B045818 (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL CAS No. 41447-16-9](/img/structure/B45818.png)
(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" is part of a broader category of organic compounds that have attracted interest due to their potential applications in various fields of chemistry and pharmacology. Despite the instruction to focus away from drug-related applications, the compound's synthesis, molecular structure, and properties remain crucial for understanding its potential utility.
Synthesis Analysis
The synthesis of compounds structurally related to "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" often involves multi-step chemical processes, starting from basic chiral building blocks to achieve the desired stereochemistry. For instance, the synthesis of complex molecules, such as LY333068, which shares a similar piperidine core, was achieved in 10 steps from (L)-serine-[3-14C], involving deamination, esterification, and protection steps to create a chiral and radiolabeled product B. Czeskis, 1998.
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the significance of stereochemistry and the arrangement of substituents for biological activity. Studies on compounds like CP-101,606 explore the optimal orientation for receptor binding, highlighting the importance of stereochemical configurations for activity Todd W. Butler et al., 1998.
Chemical Reactions and Properties
The chemical reactivity of compounds with a piperidine or related structure can be tailored by introducing various functional groups, affecting their physical and chemical properties. For example, the regioselective C-C coupling reactions of prop-2-yn-1-ols with allyl alcohol demonstrate the synthetic versatility of such compounds S. Dérien et al., 1999.
Physical Properties Analysis
The physical properties of "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the study of liquid mixtures involving propan-2-ol and water provides insights into hydrogen bonding and molecular interactions, which are crucial for understanding the solvation and physical behavior of these compounds Y. M. Muñoz-Muñoz et al., 2018.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, define the utility of "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" in synthesis and other applications. The transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline under different catalytic conditions exemplifies the chemical versatility and potential applications of these compounds Heidi Bernas et al., 2015.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Complexes
(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL has been utilized in the synthesis and characterization of transition metal complexes. These complexes have been synthesized in high yields and characterized using various techniques such as FT-IR, NMR, and TGA, highlighting the compound's utility in inorganic chemistry (Görgülü, Çelikkan, & Arslana, 2009).
2. Inhibitory and Anticancer Activities
The compound has been used in the synthesis of derivatives showing inhibitory activity against Src kinase and anticancer activity. Specific derivatives have demonstrated significant inhibition of breast carcinoma cells, indicating the potential for pharmaceutical applications in cancer treatment (Sharma et al., 2010).
3. Asymmetric Synthesis of Polyketide Spiroketals
It has been involved in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. The compound's derivatives exhibited cytotoxicity towards various cancer cell lines, suggesting its relevance in medicinal chemistry and drug development (Meilert, Pettit, & Vogel, 2004).
4. Synthesis of Isotopomers
The compound has been used in the synthesis of isotopomers like LY333068, a 5HT1A antagonist. This application is significant in the field of radiochemistry and pharmaceuticals, providing insights into the synthesis and characterization of radiolabeled compounds (Czeskis, 1998).
5. Catalytic Applications
Derivatives of (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL have shown potential as chiral ligands in catalysis. They have been used in the catalytic addition of diethylzinc to benzaldehyde, demonstrating the compound's utility in asymmetric synthesis and catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
6. Pharmaceutical Characterization
It has been instrumental in the characterization of pharmaceutical compounds like PF-04455242, a κ-opioid receptor antagonist. This highlights its application in pharmacological research, aiding in the development and understanding of new drugs (Grimwood et al., 2011).
7. Catalysis in Tungsten-Catalyzed Reactions
In studies involving tungsten-catalyzed reactions, derivatives of the compound have been used to synthesize novel diamines with tetrahydrofuran rings, indicating its importance in organometallic chemistry and catalysis (Kocięcka et al., 2018).
8. Radiosynthesis of Fluorine-18 Labeled Compounds
This compound has been utilized in the efficient radiosynthesis of fluorine-18 labeled beta-blockers, showcasing its application in radiochemistry and pharmaceutical sciences (Stephenson et al., 2008).
9. Synthesis of Pt(II) Complexes
It has been used in synthesizing Pt(II) complexes, highlighting its role in coordination chemistry and material science (Baran, Kaya, & Turkyilmaz, 2012).
10. Ruthenium-Catalyzed Transfer Hydrogenation
The compound has played a role in the ruthenium-catalyzed transfer hydrogenation of ketones, emphasizing its importance in the field of green chemistry and catalysis (Takehara et al., 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKCJPJMSCFBX-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]1CCCCN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

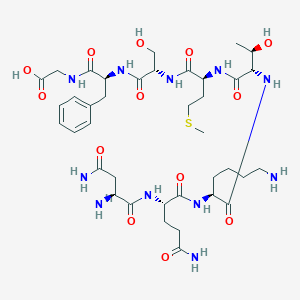
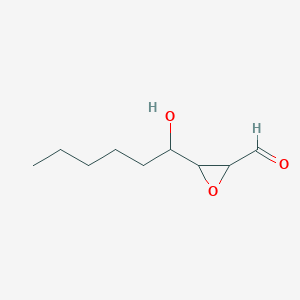
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
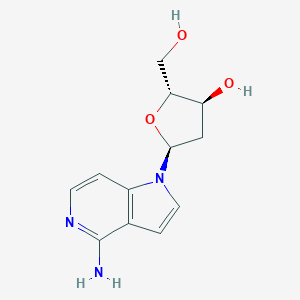
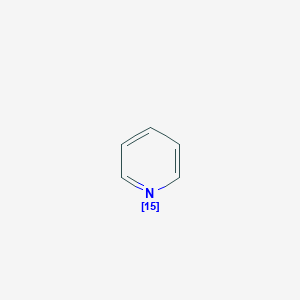
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
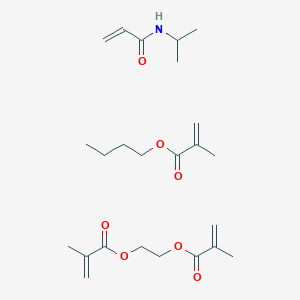
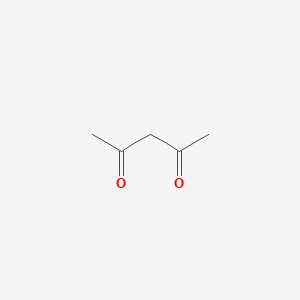
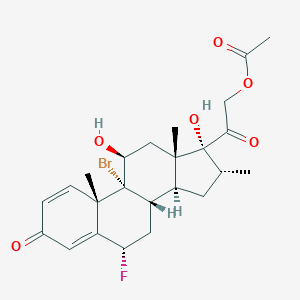
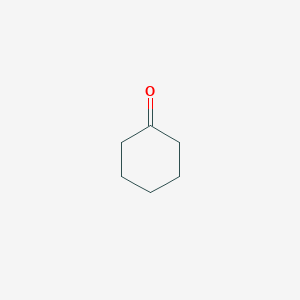
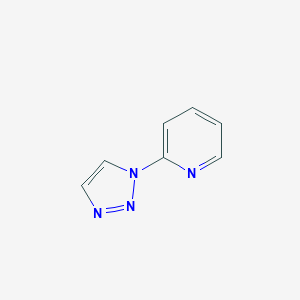
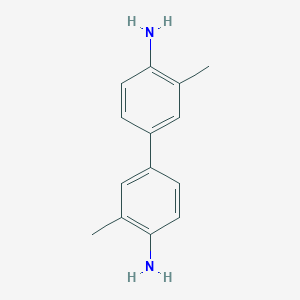
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
